3-Methylbenzo[d]isoxazole-5-carbaldehyde
Overview
Description
3-Methylbenzo[d]isoxazole-5-carbaldehyde is a heterocyclic aromatic organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. This compound is characterized by a fused benzene and isoxazole ring system, with a methyl group at the 3-position and a formyl group at the 5-position. It is a white solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[d]isoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-methyl-2-aminophenol with chloroform in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the isoxazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzo[d]isoxazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted isoxazoles or other derivatives.
Scientific Research Applications
3-Methylbenzo[d]isoxazole-5-carbaldehyde has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the biological activity of isoxazole derivatives. It can be employed in assays to investigate the interaction of these compounds with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
3-Methylbenzo[d]isoxazole-5-carbaldehyde is structurally similar to other isoxazole derivatives, such as 2-Methylbenzo[d]isoxazole-5-carbaldehyde and 4-Methylbenzo[d]isoxazole-5-carbaldehyde. These compounds share the isoxazole ring system but differ in the position of the methyl group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the electronic properties of the compound, leading to different reactivity compared to its analogs.
Comparison with Similar Compounds
2-Methylbenzo[d]isoxazole-5-carbaldehyde
4-Methylbenzo[d]isoxazole-5-carbaldehyde
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Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHKGGVVXARJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724110 | |
Record name | 3-Methyl-1,2-benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648448-98-0 | |
Record name | 3-Methyl-1,2-benzoxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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